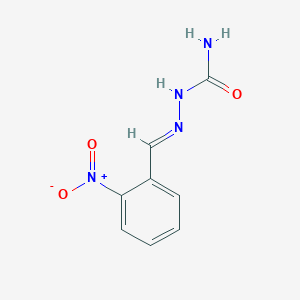

2-Nitrobenzaldehyde semicarbazone

説明

特性

IUPAC Name |

[(E)-(2-nitrophenyl)methylideneamino]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O3/c9-8(13)11-10-5-6-3-1-2-4-7(6)12(14)15/h1-5H,(H3,9,11,13)/b10-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEOKLBSECDAYSM-BJMVGYQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NNC(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/NC(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101016461 | |

| Record name | 2-Nitrobenzaldehyde semicarbazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16004-43-6, 16604-43-6 | |

| Record name | 2-Nitrobenzaldehyde semicarbazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Nitrobenzaldehyde semicarbazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Formation of 2-Nitrobenzaldehyde Semicarbazone

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical mechanism, experimental protocols, and critical factors governing the formation of 2-Nitrobenzaldehyde semicarbazone. This compound is frequently used as an analytical derivative for the detection of semicarbazide (B1199961), which can be a metabolite marker for the banned antibiotic nitrofurazone.[1]

Core Reaction Mechanism

The formation of a semicarbazone from an aldehyde or ketone is a classic condensation reaction that proceeds via a two-step, general acid-catalyzed mechanism.[2][3] The reaction involves the nucleophilic addition of semicarbazide to the carbonyl group of 2-Nitrobenzaldehyde, followed by the dehydration of the resulting intermediate.

Step 1: Nucleophilic Addition The reaction initiates with the nucleophilic attack of the terminal primary amine group (-NH₂) of semicarbazide on the electrophilic carbonyl carbon of 2-Nitrobenzaldehyde. This forms a tetrahedral intermediate known as a carbinolamine (or hemiaminal). This initial addition step is generally rapid but reversible and is less sensitive to acid catalysis compared to the subsequent dehydration step.[2][4]

Step 2: Acid-Catalyzed Dehydration The carbinolamine intermediate is unstable and undergoes dehydration to form the final, stable semicarbazone product. This elimination of a water molecule is the rate-determining step under neutral or mildly acidic conditions and is subject to general acid catalysis.[3][4] An acid catalyst protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (H₂O). Subsequent removal of a proton from the adjacent nitrogen atom leads to the formation of the carbon-nitrogen double bond (C=N) characteristic of an imine.

The overall reaction rate is highly pH-dependent. While the dehydration step is acid-catalyzed, high acid concentrations (low pH) can protonate the nucleophilic semicarbazide, rendering it unreactive and thereby slowing the initial addition step.[2] Consequently, the reaction is often fastest in a mildly acidic buffer, which provides sufficient protons to catalyze dehydration without significantly deactivating the nucleophile.[2]

Caption: Reaction mechanism for semicarbazone formation.

Quantitative Data and Physicochemical Properties

This section summarizes key quantitative data for this compound, compiled from various chemical databases.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈N₄O₃ | [5] |

| Molecular Weight | 208.17 g/mol | [5][6] |

| Appearance | Yellow to green solid | [6] |

| Melting Point | > 238 °C | [6] |

| Solubility | Slightly soluble in DMSO and Methanol | [6] |

| Exact Mass | 208.05964013 Da | [5] |

| Precursor m/z (MS2) | 209.0669 ([M+H]⁺) | [5] |

| Key MS/MS Fragments | 192, 191, 166 | [5] |

Experimental Protocol: Synthesis of Semicarbazones

The following is a generalized protocol for the synthesis of a semicarbazone, adapted from procedures for similar reactions.[7] This method can be specifically applied to 2-Nitrobenzaldehyde.

Materials and Reagents:

-

Semicarbazide hydrochloride (H₂NNHCONH₂·HCl)

-

Dibasic potassium phosphate (B84403) (K₂HPO₄) or Sodium Acetate as a buffer

-

2-Nitrobenzaldehyde

-

95% Ethanol

-

Deionized Water

-

25-mL and 50-mL Erlenmeyer flasks

-

Vacuum filtration apparatus (Büchner funnel, filter flask)

-

Filter paper

Procedure:

-

Preparation of the Semicarbazide Solution: In a 25-mL Erlenmeyer flask, dissolve an equimolar amount of semicarbazide hydrochloride and a slight excess of a buffer (e.g., 1.5 equivalents of dibasic potassium phosphate) in water. The buffer neutralizes the HCl from the semicarbazide salt, liberating the free base to act as a nucleophile and maintaining a suitable pH for the reaction.

-

Preparation of the Aldehyde Solution: In a separate test tube or small beaker, dissolve 1.0 equivalent of 2-Nitrobenzaldehyde in a minimal amount of 95% ethanol.

-

Reaction Initiation: Add the ethanolic aldehyde solution to the aqueous semicarbazide solution with continuous stirring or swirling. An immediate change in color or turbidity may be observed.

-

Crystallization: Allow the reaction mixture to stand at room temperature for 10-20 minutes. The formation of the semicarbazone product, which is often poorly soluble in the aqueous-ethanolic mixture, will result in its crystallization. The process can be aided by cooling the flask in an ice bath.

-

Isolation of Product: Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the crystals on the filter paper with a small amount of cold water to remove any soluble impurities. Allow the product to air dry on the filter or dry it further in a desiccator.

-

Characterization: The identity and purity of the synthesized this compound can be confirmed by measuring its melting point and using spectroscopic techniques such as FTIR, NMR, or mass spectrometry.

Caption: Generalized workflow for laboratory synthesis.

References

- 1. Generation of semicarbazide from natural azine development in foods, followed by reaction with urea compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scite.ai [scite.ai]

- 3. pubs.acs.org [pubs.acs.org]

- 4. sist.sathyabama.ac.in [sist.sathyabama.ac.in]

- 5. This compound | C8H8N4O3 | CID 6870110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nacchemical.com [nacchemical.com]

- 7. odinity.com [odinity.com]

Spectroscopic Analysis of 2-Nitrobenzaldehyde Semicarbazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the spectroscopic analysis of 2-Nitrobenzaldehyde (B1664092) semicarbazone, a derivative of 2-Nitrobenzaldehyde. This compound is of interest in analytical chemistry and potentially in drug development. This document details the synthesis, and a comprehensive analysis of its spectroscopic properties, including Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS). Experimental protocols and data interpretation are presented to facilitate further research and application of this compound.

Introduction

2-Nitrobenzaldehyde semicarbazone (C₈H₈N₄O₃, Mol. Wt.: 208.17 g/mol ) is a chemical entity formed by the condensation of 2-Nitrobenzaldehyde and semicarbazide (B1199961). Semicarbazones are a class of compounds known for their diverse biological activities. The incorporation of the 2-nitrobenzaldehyde moiety introduces specific electronic and steric properties that can influence its chemical behavior and biological interactions. Spectroscopic analysis is crucial for the unambiguous identification, purity assessment, and structural elucidation of this compound. This guide aims to provide a comprehensive resource for researchers working with this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a condensation reaction between 2-Nitrobenzaldehyde and semicarbazide hydrochloride in the presence of a base, such as sodium acetate (B1210297), in an alcoholic solvent.

Experimental Protocol

Materials:

-

2-Nitrobenzaldehyde

-

Semicarbazide hydrochloride

-

Sodium acetate

-

Distilled water

Procedure:

-

Dissolve 2-Nitrobenzaldehyde (1 equivalent) in a minimal amount of warm ethanol in a round-bottom flask.

-

In a separate beaker, dissolve semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents) in a minimal amount of warm distilled water.

-

Slowly add the aqueous solution of semicarbazide hydrochloride and sodium acetate to the ethanolic solution of 2-Nitrobenzaldehyde with constant stirring.

-

A precipitate should form upon mixing or after a short period of stirring. The reaction mixture can be heated under reflux for 30-60 minutes to ensure completion.

-

Allow the mixture to cool to room temperature and then place it in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash it with cold distilled water and then with a small amount of cold ethanol.

-

Dry the purified this compound in a desiccator.

Spectroscopic Analysis

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to be influenced by the electronic systems of the nitro-substituted benzene (B151609) ring and the semicarbazone moiety.

Expected Spectral Features:

-

π → π* transitions: Strong absorption bands are expected at shorter wavelengths (around 250-300 nm) due to the aromatic system and the conjugated C=N bond.

-

n → π* transitions: Weaker absorption bands may be observed at longer wavelengths (around 300-350 nm) arising from the non-bonding electrons on the nitrogen and oxygen atoms of the nitro and semicarbazone groups.

Data Presentation:

| Spectroscopic Technique | λmax (nm) (Predicted) | Molar Absorptivity (ε) (Predicted) | Solvent |

| UV-Vis Spectroscopy | ~260-280 | High | Ethanol |

| ~320-350 | Low to Medium | Ethanol |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its various bonds.

Experimental Protocol:

-

The FT-IR spectrum can be recorded using a KBr pellet or as a mull in Nujol.

-

A small amount of the dried sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Data Presentation:

| Wavenumber (cm⁻¹) (Predicted) | Vibrational Mode | Functional Group |

| 3450-3300 | N-H stretching (asymmetric and symmetric) | -NH₂ (Semicarbazide) |

| 3200-3100 | N-H stretching | -NH- (Semicarbazide) |

| 3100-3000 | C-H stretching (aromatic) | C-H (Benzene ring) |

| 1690-1670 | C=O stretching | -C=O (Amide I, Semicarbazide) |

| 1620-1600 | C=N stretching | C=N (Imine) |

| 1580-1560 | N-H bending | -NH₂ (Semicarbazide) |

| 1530-1510 | N-O stretching (asymmetric) | -NO₂ |

| 1350-1330 | N-O stretching (symmetric) | -NO₂ |

| 850-800 | C-N stretching | C-N |

| 750-700 | C-H out-of-plane bending | Ortho-disubstituted benzene |

Note: The presented data are predicted characteristic peak ranges based on known values for similar functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule.

Experimental Protocol:

-

The NMR spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

-

Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

Expected Chemical Shifts: The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons, the imine proton, and the amine protons of the semicarbazide moiety.

Data Presentation:

| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

| 10.0 - 11.0 | Singlet | 1H | -NH-C=O |

| 8.0 - 8.5 | Singlet | 1H | -CH=N- |

| 7.5 - 8.0 | Multiplet | 4H | Aromatic protons |

| 6.5 - 7.0 | Broad Singlet | 2H | -NH₂ |

Note: The exact chemical shifts can vary depending on the solvent and concentration. The presented data is an estimation based on the analysis of similar structures.

Expected Chemical Shifts: The ¹³C NMR spectrum will show signals for the carbonyl carbon, the imine carbon, the aromatic carbons, and the carbon of the nitro group attachment.

Data Presentation:

| Chemical Shift (δ, ppm) (Predicted) | Assignment |

| 155 - 160 | C=O (Semicarbazide) |

| 145 - 150 | C-NO₂ |

| 135 - 140 | C=N (Imine) |

| 120 - 135 | Aromatic carbons |

Note: The presented data is an estimation based on the analysis of similar structures.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in its identification and structural confirmation.

Experimental Protocol:

-

Mass spectra can be obtained using various ionization techniques such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

Data Presentation:

| m/z | Ion |

| 209.0669 | [M+H]⁺ |

| 192 | [M+H - NH₃]⁺ |

| 191 | [M - NH₃]⁺ |

| 166 | [M+H - HNCO]⁺ |

Data obtained from PubChem CID 6870110.[3]

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide has outlined the synthesis and comprehensive spectroscopic analysis of this compound. While experimental data for some spectroscopic techniques are not widely available, this guide provides a robust framework based on established chemical principles and data from related compounds. The presented protocols and data tables serve as a valuable resource for researchers in the fields of medicinal chemistry, analytical chemistry, and drug development, enabling the confident synthesis, identification, and further investigation of this compound. Future experimental work is encouraged to validate and expand upon the predicted spectroscopic data presented herein.

References

A Comprehensive Technical Guide to the Theoretical and Computational Analysis of 2-Nitrobenzaldehyde Semicarbazone

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides an in-depth technical examination of 2-Nitrobenzaldehyde semicarbazone (2-NBASC), a molecule of interest in analytical chemistry and potentially in medicinal chemistry. The document outlines the synthesis, spectroscopic characterization, and advanced computational analysis of 2-NBASC. Leveraging Density Functional Theory (DFT), this guide explores the molecule's optimized geometry, vibrational frequencies, electronic properties (HOMO-LUMO, MEP), and intramolecular interactions through Natural Bond Orbital (NBO) analysis. Furthermore, it discusses the application of molecular docking simulations to evaluate its potential biological activity. All quantitative data is systematically presented in tables, and key experimental and computational workflows are visualized using diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Semicarbazones are a class of organic compounds derived from the condensation reaction of an aldehyde or ketone with semicarbazide (B1199961). These compounds are known for their diverse biological activities and applications in analytical chemistry. This compound (C₈H₈N₄O₃) is a notable derivative, recognized primarily as a stable metabolite marker for the detection of the banned antibiotic, Nitrofurazone.[1] Its structure, featuring a nitro group on the benzene (B151609) ring and a semicarbazone side chain, imparts unique electronic and chemical properties that are amenable to detailed theoretical and computational investigation.

The study of 2-NBASC through computational methods like Density Functional Theory (DFT) provides profound insights into its molecular structure, stability, and reactivity, which are often challenging to determine through experimental means alone.[2][3] This guide synthesizes theoretical calculations with experimental spectroscopic data to present a holistic view of the molecule's characteristics.

Physicochemical Properties

This compound is a yellow to green solid with a molecular weight of 208.17 g/mol .[4][5] It exhibits slight solubility in solvents like DMSO and Methanol.[4]

| Property | Value | Reference |

| Molecular Formula | C₈H₈N₄O₃ | [4][5] |

| Molecular Weight | 208.17 g/mol | [1][4][5] |

| Appearance | Yellow to green solid | [4] |

| Melting Point | > 238 °C | [4] |

| CAS Number | 16004-43-6 | [5] |

| IUPAC Name | [(E)-(2-nitrophenyl)methylideneamino]urea | [5] |

Synthesis and Experimental Protocols

The synthesis of semicarbazones is a well-established chemical reaction. The protocol provided here is a general method adapted from the synthesis of structurally similar thiosemicarbazones.[6]

Synthesis Protocol

-

Preparation of Semicarbazide Solution: Dissolve one molar equivalent of semicarbazide hydrochloride and a slight excess of sodium acetate (B1210297) in a minimal amount of hot water or ethanol (B145695). The sodium acetate acts as a buffer to liberate the free semicarbazide base.

-

Preparation of Aldehyde Solution: Dissolve one molar equivalent of 2-Nitrobenzaldehyde in ethanol.

-

Reaction: Add the 2-Nitrobenzaldehyde solution dropwise to the stirring semicarbazide solution.

-

Precipitation: The this compound product will precipitate out of the solution upon formation, often facilitated by cooling the mixture in an ice bath.

-

Isolation and Purification: The resulting solid is collected by vacuum filtration, washed with cold ethanol and water to remove unreacted starting materials, and then recrystallized from a suitable solvent like ethanol to obtain the pure product.

Spectroscopic Characterization Protocols

-

FT-IR/FT-Raman Spectroscopy: Spectra are typically recorded in the 4000–400 cm⁻¹ range using a spectrometer like a PerkinElmer or Bruker model.[7] For FT-IR, the solid sample is analyzed using the KBr pellet technique. For FT-Raman, a stand-alone spectrometer with a laser source is used.[7]

-

UV-Vis Spectroscopy: The absorption spectrum is recorded in a suitable solvent (e.g., DMSO, Methanol) in the 200–800 nm range using a double-beam spectrophotometer.[7]

-

NMR Spectroscopy (¹H and ¹³C): Spectra are recorded on a 400 or 500 MHz spectrometer using a deuterated solvent like DMSO-d₆, with Tetramethylsilane (TMS) as the internal standard.[7]

Theoretical and Computational Framework

Computational chemistry is a powerful tool for predicting and interpreting the properties of molecular systems.[2] For 2-NBASC, studies are predominantly performed using Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.

Computational Protocol

-

Structure Optimization: The initial molecular structure of 2-NBASC is drawn and optimized using a quantum chemistry software package like Gaussian 09.[8] The B3LYP functional with a 6-311++G(d,p) basis set is a common and reliable choice for this type of molecule.[7][9]

-

Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to simulate the IR and Raman spectra.

-

Electronic Property Analysis: Based on the optimized geometry, further analyses are performed:

-

NBO Analysis: To study intramolecular charge transfer and hyperconjugative interactions.

-

HOMO-LUMO Analysis: To determine the frontier molecular orbitals and the electronic energy gap.

-

MEP Analysis: To map the electrostatic potential and predict reactive sites.

-

-

Molecular Docking: The optimized ligand structure is used for docking simulations against a chosen protein target using software like MOE (Molecular Operating Environment) or AutoDock to predict binding affinities and interactions.[10]

Results and Discussion

Molecular Geometry

The optimized geometry of 2-NBASC reveals key structural features. The molecule is nearly planar, which facilitates π-electron delocalization across the benzene ring and the semicarbazone side chain. The nitro group is often slightly twisted out of the plane of the benzene ring due to steric hindrance with the adjacent semicarbazone moiety.

| Parameter | Description | Expected Value Range |

| C=N Bond Length | Azomethine double bond | ~1.28 - 1.30 Å |

| C=O Bond Length | Amide carbonyl double bond | ~1.23 - 1.25 Å |

| N-N Bond Length | Hydrazine single bond | ~1.37 - 1.39 Å |

| C-NO₂ Bond Length | Nitro group attachment | ~1.47 - 1.49 Å |

| C=N-N Bond Angle | Angle in the semicarbazone chain | ~116° - 118° |

| O-N-O Bond Angle | Angle within the nitro group | ~123° - 125° |

Note: These values are typical for similar structures calculated using DFT methods.

Vibrational Spectroscopic Analysis

The FT-IR and FT-Raman spectra provide a fingerprint of the molecule's functional groups. The assignments are made by comparing experimental data with scaled theoretical wavenumbers obtained from DFT calculations.[11]

| Vibrational Mode | FT-IR (cm⁻¹) (Expected) | FT-Raman (cm⁻¹) (Expected) | Description |

| N-H Stretching | 3400 - 3200 | 3400 - 3200 | Asymmetric & symmetric stretching of NH₂ |

| C-H Stretching (Aromatic) | 3100 - 3000 | 3100 - 3000 | Stretching of C-H bonds on the benzene ring |

| C-H Stretching (Azomethine) | ~2900 | ~2900 | Stretching of the C-H bond at the imine carbon |

| C=O Stretching | ~1700 | ~1700 | Strong band from the amide carbonyl group[11] |

| C=N Stretching | ~1620 | ~1620 | Azomethine group stretching[6] |

| NO₂ Asymmetric Stretch | ~1530 | ~1530 | Asymmetric stretching of the nitro group |

| NO₂ Symmetric Stretch | ~1350 | ~1350 | Symmetric stretching of the nitro group |

| NO₂ Twisting Mode | ~675 | ~670 | Twisting vibration of the NO₂ group[11] |

Electronic Properties

-

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding electronic transitions and chemical reactivity. The HOMO is typically localized over the semicarbazone moiety and the benzene ring, indicating its role as the primary electron donor. The LUMO is predominantly centered on the nitrobenzaldehyde part, especially the electron-withdrawing nitro group, making it the electron acceptor. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution. The most negative regions (red/yellow) are typically found around the electronegative oxygen atoms of the carbonyl and nitro groups, indicating sites susceptible to electrophilic attack. The most positive regions (blue) are located around the N-H protons, making them sites for nucleophilic attack.

Molecular Docking Insights

While specific docking studies for 2-NBASC are not widely published, research on similar semicarbazone-based metal complexes has shown significant antimicrobial and anticancer activities.[8] Docking simulations are used to predict how 2-NBASC might interact with biological targets. For instance, it could be docked against the active site of enzymes like cyclooxygenase (COX) or specific receptors in cancer cell lines to assess its potential as an inhibitor.[10] The results typically include a binding energy score (in kcal/mol) and a visualization of the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues. A lower binding energy generally indicates a more stable and favorable interaction.

Conclusion

The theoretical and computational analysis of this compound provides a detailed molecular-level understanding that complements and enhances experimental findings. Through DFT calculations, it is possible to accurately predict its geometric structure, vibrational spectra, and electronic properties. The molecule's characteristics—a planar structure facilitating conjugation, distinct reactive sites identified by MEP analysis, and a significant HOMO-LUMO gap—are well-defined by these computational methods. This comprehensive approach, combining synthesis, spectroscopy, and advanced computation, is invaluable for exploring the potential applications of 2-NBASC in fields ranging from analytical chemistry to drug design and materials science. The framework presented in this guide serves as a robust methodology for the continued investigation of this and other related semicarbazone derivatives.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]

- 3. Combined experimental and theoretical studies of conformationally diverse (thio)semicarbazone-based semiconducting materials - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 4. This compound Analytical Standard at Best Price, Mumbai Supplier [nacchemical.com]

- 5. This compound | C8H8N4O3 | CID 6870110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jchps.com [jchps.com]

- 7. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, biological evaluation, solvatochromic, DFT, and molecular docking studies of new metal complexes derived from a semicarbazone ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ripublication.com [ripublication.com]

- 10. Density Functional Theory and Molecular Docking Investigation of Selected NSAIDs against COX-1 and COX-2 Enzymes: Study of Correlation Between Computational and Experimental Results | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]

- 11. nopr.niscpr.res.in [nopr.niscpr.res.in]

Navigating the Physicochemical Landscape of 2-Nitrobenzaldehyde Semicarbazone: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitrobenzaldehyde semicarbazone is a compound of interest in medicinal chemistry and analytical applications. A thorough understanding of its solubility and stability is paramount for its effective use in research and development, particularly in areas such as formulation development, analytical method development, and drug safety assessment. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound and outlines detailed experimental protocols for the systematic determination of its solubility and stability in various solvents. While specific quantitative data for this compound is not extensively available in public literature, this guide equips researchers with the necessary methodologies to generate this critical information.

Introduction

Semicarbazones, formed by the condensation of an aldehyde or ketone with semicarbazide, are a class of compounds with a wide range of biological activities. This compound, with its nitro-substituted aromatic ring, presents a unique physicochemical profile that influences its behavior in different solvent systems and under various environmental conditions. Accurate data on its solubility and stability is a prerequisite for any meaningful scientific investigation or product development endeavor.

Solubility of this compound

Currently, the publicly available data on the solubility of this compound is qualitative.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [1] |

| Methanol | Slightly Soluble | [1] |

To move beyond this qualitative understanding, a systematic experimental approach is necessary. The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

This protocol outlines the steps to quantitatively determine the solubility of this compound in a solvent of choice.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., DMSO, methanol, ethanol, water, buffer solutions)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on a shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solid remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

To ensure complete removal of undissolved solids, centrifuge the samples at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the collected supernatant through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations to ensure accurate quantification.

-

-

Data Reporting:

-

Express the solubility in terms of mass/volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

-

Figure 1: Experimental workflow for determining the equilibrium solubility of this compound.

Stability of this compound

The stability of a compound is a critical parameter that influences its shelf-life, storage conditions, and degradation pathways. Stability testing involves subjecting the compound to various stress conditions to determine the rate and extent of its degradation.

Experimental Protocol: Stability Indicating HPLC Method

A stability-indicating HPLC method is a validated quantitative analytical procedure that can detect changes in the concentration of the active pharmaceutical ingredient (API) due to degradation. The method must be able to separate the intact API from its degradation products.

Materials:

-

This compound

-

HPLC grade solvents (e.g., acetonitrile, methanol, water)

-

Acids (e.g., hydrochloric acid)

-

Bases (e.g., sodium hydroxide)

-

Oxidizing agent (e.g., hydrogen peroxide)

-

HPLC system with a photodiode array (PDA) or UV detector

-

Temperature-controlled oven

-

Photostability chamber

Procedure:

-

Method Development:

-

Develop a reversed-phase HPLC method capable of resolving this compound from potential impurities and degradation products. Key parameters to optimize include the column, mobile phase composition (including pH), flow rate, and detection wavelength.

-

-

Forced Degradation Studies:

-

Acid Hydrolysis: Dissolve the compound in a solution of a strong acid (e.g., 0.1 N HCl) and heat for a defined period.

-

Base Hydrolysis: Dissolve the compound in a solution of a strong base (e.g., 0.1 N NaOH) and heat for a defined period.

-

Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or elevated temperature.

-

Thermal Degradation: Expose the solid compound to high temperatures (e.g., 60-80 °C) for an extended period.

-

Photostability: Expose a solution of the compound to light of a specified wavelength and intensity in a photostability chamber.

-

-

Sample Analysis:

-

At various time points during the stress testing, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration.

-

Analyze the samples using the developed HPLC method.

-

-

Data Analysis:

-

Monitor the decrease in the peak area of the intact this compound and the formation of new peaks corresponding to degradation products.

-

A PDA detector is particularly useful for assessing peak purity and identifying the optimal detection wavelength for both the parent compound and its degradants.

-

The stability of the compound is determined by the percentage of the initial concentration remaining after a certain period under specific stress conditions.

-

Figure 2: Logical workflow for assessing the stability of this compound.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been reported, potential routes of degradation can be hypothesized based on its chemical structure. The primary sites for degradation are likely the imine bond and the nitro group.

-

Hydrolysis of the Imine Bond: Under acidic or basic conditions, the C=N double bond of the semicarbazone is susceptible to hydrolysis, which would lead to the formation of 2-Nitrobenzaldehyde and semicarbazide.

-

Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group under certain reductive conditions.

-

Photodegradation: Aromatic nitro compounds can be susceptible to photolytic degradation, potentially leading to complex reaction pathways and the formation of various photoproducts.

The identification of degradation products using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for elucidating the actual degradation pathways.

Figure 3: Hypothesized degradation pathways for this compound.

Conclusion

References

2-Nitrobenzaldehyde Semicarbazone as a Potential Enzyme Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Semicarbazones are a class of compounds known for their wide spectrum of biological activities, including potential as enzyme inhibitors. This technical guide explores the investigation of 2-Nitrobenzaldehyde (B1664092) semicarbazone as a prospective enzyme inhibitor. While direct and extensive research on this specific molecule's enzyme inhibitory properties is emerging, this document provides a comprehensive overview based on the known activities of related semicarbazone and thiosemicarbazone derivatives. It outlines detailed experimental protocols for researchers to assess its inhibitory potential against various enzymes, particularly cytochrome P450 and tyrosinase. Furthermore, this guide presents a framework for understanding its mechanism of action through kinetic analysis and visualizes key experimental and logical workflows.

Introduction to 2-Nitrobenzaldehyde Semicarbazone

This compound is a Schiff base derivative formed through the condensation reaction of 2-nitrobenzaldehyde and semicarbazide.[1] Its chemical structure features a nitro group on a benzene (B151609) ring, which is a common moiety in various biologically active compounds. While it is well-documented as a derivatized standard for the analytical detection of the banned antibiotic nitrofurazone, its intrinsic biological activities are a subject of growing interest.[2][3][4] The broader class of semicarbazides and thiosemicarbazides has demonstrated significant potential in medicinal chemistry, exhibiting antibacterial, antifungal, anticonvulsant, and anticancer properties, often through the mechanism of enzyme inhibition.[5][6][7] One report has suggested that this compound may act as an inhibitor of cytochrome P450 enzymes, which are crucial in drug metabolism.[1]

Synthesis of this compound

The synthesis is a straightforward condensation reaction. The general workflow is depicted below.

Enzyme Inhibition Potential: Insights from Related Compounds

Direct quantitative data on the enzyme inhibitory activity of this compound is not extensively available in the public domain. However, studies on structurally similar benzaldehyde (B42025) thiosemicarbazones and other semicarbazone derivatives provide compelling evidence for the potential of this class of compounds as enzyme inhibitors.

Quantitative Data from Related Inhibitors

The following tables summarize the inhibitory concentrations (IC50) and inhibition constants (Ki) for related benzaldehyde thiosemicarbazone and other benzaldehyde derivatives against specific enzymes. This data serves as a benchmark for potential studies on this compound.

Table 1: Tyrosinase Inhibition by Benzaldehyde Thiosemicarbazone Derivatives

| Compound | Target Enzyme | Activity | IC50 (µM) | Inhibition Type |

| p-Hydroxybenzaldehyde thiosemicarbazone | Mushroom Tyrosinase | Monophenolase | 0.76 | Mixed-type |

| Diphenolase | 3.80 | Mixed-type | ||

| p-Methoxybenzaldehyde thiosemicarbazone | Mushroom Tyrosinase | Monophenolase | 7.0 | Mixed-type |

| Diphenolase | 2.62 | Mixed-type | ||

| Data sourced from a study on benzaldehyde thiosemicarbazones as tyrosinase inhibitors.[1] |

Table 2: Phenoloxidase Inhibition by Benzaldehyde Derivatives

| Compound | Target Enzyme | IC50 (mM) |

| Cuminaldehyde | Sacrophaga neobelliaria Phenoloxidase | 0.0067 |

| Vanillin | Sacrophaga neobelliaria Phenoloxidase | 38 |

| Data from a study on benzaldehyde derivatives as phenoloxidase inhibitors.[8] |

Experimental Protocols for Investigating Enzyme Inhibition

To systematically evaluate this compound as an enzyme inhibitor, a series of well-defined experimental protocols are necessary. Below are detailed methodologies for assessing its inhibitory effects, using cytochrome P450 and tyrosinase as illustrative examples.

General Workflow for Enzyme Inhibition Assay

The process of identifying and characterizing an enzyme inhibitor follows a logical progression from initial screening to detailed kinetic analysis.

Protocol for Cytochrome P450 (CYP) Inhibition Assay

This protocol is adapted from established methods for assessing CYP inhibition.[5][9][10]

1. Materials and Reagents:

-

This compound

-

Pooled human liver microsomes (HLMs)

-

NADPH-generating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Specific CYP isoform probe substrates (e.g., phenacetin (B1679774) for CYP1A2, diclofenac (B195802) for CYP2C9)

-

Known selective inhibitors for each CYP isoform (as positive controls)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile or methanol (B129727) (for quenching the reaction)

-

LC-MS/MS system

2. Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of the test compound, probe substrates, and positive controls by diluting the stock solutions in phosphate buffer.

-

-

Incubation:

-

In a microcentrifuge tube, pre-incubate the HLMs, phosphate buffer, and the test compound (or positive control/vehicle) at 37°C for 5-10 minutes.

-

Initiate the reaction by adding the probe substrate.

-

After a brief pre-incubation, start the metabolic reaction by adding the NADPH-generating system.

-

Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Transfer the supernatant to a new plate or vials for analysis.

-

-

Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the formation of the metabolite from the probe substrate.

-

-

Data Analysis (IC50 Determination):

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Protocol for Tyrosinase Inhibition Assay

This protocol is based on methods used for evaluating inhibitors of mushroom tyrosinase.[1]

1. Materials and Reagents:

-

This compound

-

Mushroom tyrosinase

-

L-DOPA (substrate for diphenolase activity)

-

L-Tyrosine (substrate for monophenolase activity)

-

Phosphate buffer (pH 6.8)

-

Spectrophotometer

2. Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of the enzyme, substrate, and inhibitor in phosphate buffer.

-

-

Assay for Diphenolase Activity:

-

In a 96-well plate, add phosphate buffer, L-DOPA solution, and various concentrations of the this compound solution.

-

Pre-incubate the mixture at 25°C for 10 minutes.

-

Initiate the reaction by adding the mushroom tyrosinase solution.

-

Immediately measure the absorbance at 475 nm (formation of dopachrome) every minute for 10 minutes using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

-

Determine the percentage of inhibition relative to the control (no inhibitor).

-

Calculate the IC50 value as described for the CYP assay.

-

Elucidating the Mechanism of Inhibition

Once the IC50 value is determined, further kinetic studies are required to understand how this compound interacts with the enzyme. This involves measuring the reaction rates at various substrate and inhibitor concentrations. The data can then be plotted using methods like the Lineweaver-Burk plot to distinguish between different modes of reversible inhibition.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of an in vitro cytochrome P450 cocktail inhibition assay for assessing the inhibition risk of drugs of abuse. | Sigma-Aldrich [merckmillipore.com]

- 6. Untitled Document [ucl.ac.uk]

- 7. Synthesis and Antibacterial Activity of Novel Hydroxy Semicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. QSAR and kinetics of the inhibition of benzaldehyde derivatives against Sacrophaga neobelliaria phenoloxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. criver.com [criver.com]

- 10. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]

Thermal Analysis of 2-Nitrobenzaldehyde Semicarbazone and its Metal Complexes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and thermal analysis of 2-nitrobenzaldehyde (B1664092) semicarbazone and its coordination complexes with various metal ions. Semicarbazones and their metal complexes are a class of compounds extensively studied for their diverse biological activities, including antimicrobial and anticancer properties. Understanding their thermal stability and decomposition pathways is crucial for drug development, formulation, and determining shelf-life.

Synthesis and Characterization

The synthesis of 2-nitrobenzaldehyde semicarbazone (2-NBSC) is a straightforward condensation reaction between 2-nitrobenzaldehyde and semicarbazide (B1199961) hydrochloride. The subsequent formation of metal complexes involves the reaction of the synthesized ligand with various metal salts.

Experimental Protocols

Synthesis of this compound (Ligand):

A common synthetic route involves the condensation of an aldehyde or ketone with a semicarbazide. In a typical procedure, equimolar amounts of 2-nitrobenzaldehyde and semicarbazide hydrochloride are dissolved in a suitable solvent, such as ethanol (B145695). A base, like sodium acetate (B1210297) or sodium hydroxide, is added to neutralize the hydrochloride and facilitate the condensation reaction. The mixture is then refluxed for several hours. Upon cooling, the this compound precipitates out and can be purified by recrystallization.

Synthesis of Metal Complexes:

The metal complexes of this compound can be synthesized by reacting the ligand with a metal salt (e.g., chlorides, nitrates, or acetates of transition metals like Cu(II), Ni(II), Co(II), and Zn(II)) in a specific molar ratio, typically 1:1 or 1:2 (metal:ligand). The ligand is dissolved in a suitable solvent, often ethanol or methanol, and a solution of the metal salt in the same solvent is added dropwise with constant stirring. The reaction mixture is then refluxed for several hours. The resulting colored precipitate of the metal complex is filtered, washed with the solvent to remove any unreacted starting materials, and dried in a desiccator.

The synthesized ligand and its metal complexes are typically characterized using various spectroscopic and analytical techniques, including:

-

Elemental Analysis (C, H, N) : To determine the empirical formula.

-

Infrared (IR) Spectroscopy : To identify the coordination sites of the ligand to the metal ion.

-

UV-Visible Spectroscopy : To study the electronic transitions and geometry of the complexes.

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy : To elucidate the structure of the ligand and confirm its purity.

-

Molar Conductance Measurements : To determine the electrolytic nature of the complexes.

-

Magnetic Susceptibility Measurements : To determine the magnetic properties of the metal ions in the complexes.

Thermal Analysis

Experimental Protocol for Thermal Analysis

Thermogravimetric analysis is typically performed using a thermogravimetric analyzer. A small, accurately weighed sample of the compound is placed in a crucible (commonly alumina (B75360) or platinum). The sample is then heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air). The instrument continuously records the weight of the sample as a function of temperature. The resulting plot of weight loss versus temperature is the TGA curve. The derivative of the TGA curve (DTG) can also be plotted to show the rate of weight loss, with peaks indicating the temperatures of maximum decomposition rate.

Data Presentation: Thermal Decomposition Data

The following table summarizes the thermal decomposition data for the analogous compound, 5-nitro-2-furaldehyde (B57684) semicarbazone. This data is presented as a representative example to illustrate the thermal behavior of nitro-substituted semicarbazones.

| Compound | Decomposition Temperature (°C) | Weight Loss (%) | Enthalpy of Reaction (kJ/mol) |

| 5-Nitro-2-Furaldehyde Semicarbazone | 243.35 | 67 | 326.93 |

Data sourced from a study on the thermal decomposition of 5-Nitro-2-Furaldehyde Semicarbazone.

The thermal decomposition of metal complexes of semicarbazones generally occurs in multiple stages. These stages often correspond to the loss of lattice or coordinated water molecules, followed by the decomposition of the organic ligand, and finally, the formation of a stable metal oxide as the end residue. The decomposition temperatures and weight loss percentages at each stage provide information about the composition and thermal stability of the complexes.

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis and thermal analysis of this compound and its metal complexes.

Proposed Thermal Decomposition Pathway

The following diagram illustrates a generalized proposed pathway for the thermal decomposition of a hydrated metal complex of this compound.

Conclusion

The thermal analysis of this compound and its metal complexes is essential for establishing their stability and degradation profiles. While direct quantitative thermal data for the title compound remains to be extensively reported, analysis of analogous structures provides a solid framework for understanding their behavior. The experimental protocols and data presented in this guide serve as a valuable resource for researchers in medicinal chemistry and materials science, aiding in the design and development of new therapeutic agents and functional materials. Further research focusing on the systematic thermal analysis of a series of metal complexes of this compound would be beneficial to establish structure-stability relationships.

An In-depth Technical Guide to the Synthesis of Novel Schiff Bases from 2-Nitrobenzaldehyde for Drug Development Professionals

Introduction

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, represent a versatile class of organic compounds with significant applications in medicinal chemistry. The synthesis of novel Schiff bases derived from 2-nitrobenzaldehyde (B1664092) has garnered considerable attention within the scientific community. The presence of the nitro group, a strong electron-withdrawing moiety, often imparts unique electronic properties to these molecules, enhancing their potential as therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, characterization, and biological activities of novel Schiff bases derived from 2-nitrobenzaldehyde, aimed at researchers, scientists, and professionals in the field of drug development.

Synthesis of Novel Schiff Bases from 2-Nitrobenzaldehyde

The fundamental reaction for the synthesis of Schiff bases involves the condensation of a primary amine with an aldehyde or ketone. In the context of this guide, 2-nitrobenzaldehyde serves as the aldehyde precursor.

General Reaction Scheme

The general reaction for the synthesis of Schiff bases from 2-nitrobenzaldehyde and a primary amine (R-NH₂) is depicted below. The reaction is typically carried out in an alcoholic solvent, often with the aid of an acid catalyst, and proceeds via a nucleophilic addition-elimination mechanism.

Caption: General reaction for the synthesis of a Schiff base from 2-nitrobenzaldehyde.

Synthesis of Schiff Bases with Substituted Anilines

Substituted anilines are a common class of primary amines used in the synthesis of Schiff bases from 2-nitrobenzaldehyde. The electronic nature of the substituent on the aniline (B41778) ring can influence the reaction rate and the properties of the resulting Schiff base. For instance, the reaction of 2-nitrobenzaldehyde with 4-chloroaniline (B138754) proceeds efficiently to yield N-(2-nitrobenzylidene)-4-chloroaniline.[1]

Synthesis of Schiff Bases with Heterocyclic Amines

Primary amines containing heterocyclic rings are also valuable building blocks for the synthesis of novel Schiff bases. These derivatives are of particular interest due to the diverse biological activities associated with heterocyclic scaffolds.

Synthesis of Schiff Bases with Other Primary Amines

A wide array of other primary amines, including aliphatic amines and amino acids, can be employed to generate a diverse library of Schiff bases. The condensation of 2-nitrobenzaldehyde with various amino acids, such as valine, glycine, and leucine, has been reported to yield the corresponding Schiff bases.[2]

Summary of Quantitative Data

The following tables summarize the reaction conditions and yields for the synthesis of various Schiff bases derived from 2-nitrobenzaldehyde.

Table 1: Synthesis of Schiff Bases from 2-Nitrobenzaldehyde and Substituted Anilines

| Primary Amine | Solvent | Catalyst | Reaction Time | Temperature | Yield (%) | Reference |

| Aniline | Ethanol (B145695) | Acetic Acid | 5 hours | Reflux | - | |

| 4-Chloroaniline | Absolute Ethanol | - | 2 hours | Room Temp. | 87 | [1] |

| m-Nitroaniline | Ethanol | - | 2 hours | Reflux | 80-90 | [3] |

| 4-Nitroaniline | Methanol | - | 2 hours | Reflux | 68.1 | [4] |

Table 2: Synthesis of Schiff Bases from 2-Nitrobenzaldehyde and Amino Acids

| Primary Amine | Solvent | Base | Reaction Time | Temperature | Yield (%) | Reference |

| Valine | Ethanol | NaOH | - | - | 87-96 | [2] |

| Glycine | Ethanol | NaOH | - | - | 87-96 | [2] |

| Leucine | Ethanol | NaOH | - | - | 87-96 | [2] |

| Aspartic Acid | Ethanol | NaOH | - | - | 87-96 | [2] |

| Glutamic Acid | Ethanol | NaOH | - | - | 87-96 | [2] |

| p-Aminobenzoic Acid | - | - | - | - | - | [5] |

Experimental Protocols

General Procedure for the Synthesis of Schiff Bases from 2-Nitrobenzaldehyde

A general method for the synthesis of Schiff bases involves the condensation of equimolar amounts of 2-nitrobenzaldehyde and a primary amine in a suitable solvent, such as ethanol or methanol.[6] The reaction mixture is typically refluxed for a period of 2 to 8 hours, often with a few drops of glacial acetic acid as a catalyst.[6] The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration, washed with a cold solvent, and purified by recrystallization.[6]

Caption: A generalized experimental workflow for the synthesis of Schiff bases.

Detailed Protocol for the Synthesis of N-(2-nitrobenzylidene)-4-chloroaniline

In a suitable flask, 2-nitrobenzaldehyde (11 mmol) is dissolved in 20 mL of absolute ethanol. To this solution, 4-chloroaniline (11 mmol) is added, and the mixture is stirred at room temperature for 2 hours.[1] A significant amount of a light yellow solid will precipitate out. The completion of the reaction is monitored by TLC (petroleum ether:ethyl acetate (B1210297) = 5:1). The reaction mixture is then cooled to 0°C, and the product is collected by filtration to yield a faint yellow solid of 4-chloro-N-(2-nitrobenzylidene)aniline (yield: 87%).[1]

Detailed Protocol for the Synthesis of Schiff Bases from 2-Nitrobenzaldehyde and Amino Acids

An amino acid (3.3 mmol) and sodium hydroxide (B78521) (2 M, 2.5 mL, 5 mmol) solution are added to a two-neck flask. To this mixture, 2-nitrobenzaldehyde (0.41 g, 2.7 mmol) and ethanol (7.5 mL) are added, and the mixture is stirred at room temperature for 30 minutes. The reaction is then cooled to 0°C in an ice bath.[2] This procedure describes the initial formation of the Schiff base prior to a subsequent reduction step to form reductive amination products.[2]

Characterization of Synthesized Schiff Bases

The synthesized Schiff bases are characterized using standard analytical techniques to confirm their structure and purity.

Spectroscopic Techniques

-

Infrared (IR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine (-C=N-) group, typically in the range of 1600-1650 cm⁻¹. The presence of the nitro group is indicated by strong absorption bands around 1520 cm⁻¹ and 1350 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to identify the proton of the azomethine group, which typically appears as a singlet in the range of δ 8.0-9.0 ppm. ¹³C NMR spectroscopy confirms the presence of the imine carbon.

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the synthesized Schiff base, confirming its molecular formula.

Physical Properties

The purity of the synthesized Schiff bases is assessed by determining their melting points, which should be sharp for pure compounds. Solubility in various organic solvents is also determined.

Biological Activities of Novel Schiff Bases

Schiff bases derived from 2-nitrobenzaldehyde have demonstrated a range of promising biological activities, including anticancer and antimicrobial effects.

Anticancer Activity

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Aberrant activation of EGFR signaling is a hallmark of many cancers. Small molecule inhibitors can block the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its downstream signaling cascades, such as the MAPK and PI3K-Akt pathways, which are critical for cancer cell proliferation and survival.[7][8][9][10][11]

References

- 1. CN105585509A - Preparation method of 4-chloro-N-(2-nitrobenzylidene)aniline - Google Patents [patents.google.com]

- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. asianpubs.org [asianpubs.org]

- 6. benchchem.com [benchchem.com]

- 7. Signaling pathways and effects of EGFR [pfocr.wikipathways.org]

- 8. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lifesciences.danaher.com [lifesciences.danaher.com]

- 10. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance [mdpi.com]

- 11. AKT-STAT3 Pathway as a Downstream Target of EGFR Signaling to Regulate PD-L1 Expression on NSCLC cells [jcancer.org]

A Technical Guide to the Antibacterial and Antifungal Activity of Semicarbazone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Semicarbazones, a class of compounds derived from the condensation of semicarbazide (B1199961) with aldehydes or ketones, have emerged as a significant scaffold in medicinal chemistry.[1][2] Their structural versatility and ability to chelate with metal ions contribute to a wide spectrum of pharmacological activities, including notable antibacterial and antifungal properties.[1][2] As the threat of antimicrobial resistance continues to grow, the exploration of novel chemical entities like semicarbazone derivatives is critical.[3] This guide provides a comprehensive overview of the current research on the antimicrobial activities of these compounds, presenting quantitative data, detailed experimental protocols, and visualizations of synthetic and mechanistic pathways to aid in future drug discovery and development efforts.

Proposed Mechanisms of Antimicrobial Action

The biological activity of semicarbazones and their thio-analogs, thiosemicarbazones, is often attributed to their ability to interfere with essential cellular processes in microorganisms.[4][5] While the exact mechanisms can vary depending on the specific derivative and microbial target, several key pathways have been proposed. Their action is frequently linked to their capacity as chelating agents, binding to metal ions that are crucial for enzyme function.[1][2]

Key proposed mechanisms include:

-

Inhibition of Deoxyribonucleotide Synthesis: By interfering with enzymes like ribonucleotide reductase, which is essential for DNA synthesis and repair, semicarbazones can halt microbial replication.[4][6]

-

Disruption of Cell Wall Biosynthesis: Some derivatives may inhibit the synthesis of peptidoglycan or other crucial components of the bacterial or fungal cell wall, leading to loss of structural integrity.[4][6]

-

Interference with Thiol Content Maintenance: The compounds can interact with thiol-containing molecules within the cell, disrupting redox balance and causing oxidative stress.[4][5]

Caption: Proposed antimicrobial mechanisms of semicarbazone derivatives.

General Synthesis of Semicarbazone Derivatives

Semicarbazones are synthesized through a relatively straightforward condensation reaction. This process typically involves reacting an appropriate aldehyde or ketone with semicarbazide (or thiosemicarbazide (B42300) for thiosemicarbazones) under specific pH and temperature conditions.[4][7] The structural diversity of the starting carbonyl compound allows for the generation of a vast library of derivatives for antimicrobial screening.[4]

Caption: General workflow for the synthesis of semicarbazones.

Quantitative Antimicrobial Data

The efficacy of semicarbazone derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[5] The following tables summarize MIC data from various studies.

Antibacterial Activity

Semicarbazones have demonstrated activity against a range of both Gram-positive and Gram-negative bacteria.[4] Hydrophilic substituents on the aromatic ring of the semicarbazone appear to be important for antibacterial activity, particularly against Gram-negative strains.[4][6]

Table 1: Minimum Inhibitory Concentration (MIC) of Semicarbazone Derivatives against Bacterial Strains

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | MIC (µmol/mL) | Reference |

| Hydroxy Semicarbazone 2 | E. coli | 31.25 | - | [4] |

| Hydroxy Semicarbazone 2 | P. aeruginosa | 62.5 | - | [4] |

| Hydroxy Semicarbazone 2 | K. pneumonia | 125 | - | [4] |

| Hydroxy Semicarbazone 6 | E. coli | 250 | - | [4] |

| Hydroxy Semicarbazone 6 | P. aeruginosa | 500 | - | [4] |

| Lapachol (B1674495) Semicarbazone | S. aureus | - | 0.10 | [8] |

| Lapachol Semicarbazone | E. faecalis | - | 0.10 | [8] |

| Lapachol Thiosemicarbazone | S. aureus | - | 0.10 | [8] |

| Lapachol Thiosemicarbazone | E. faecalis | - | 0.05 | [8][9] |

| N-methyl TSC 4 (imidazole) | S. aureus | 39.68 | - | [10] |

| N-methyl TSC 4 (imidazole) | P. aeruginosa | 39.68 | - | [10] |

| N-methyl TSC 8 (thiophene) | S. aureus | 39.68 | - | [10] |

| N-methyl TSC 8 (thiophene) | P. aeruginosa | 39.68 | - | [10] |

Note: TSC refers to Thiosemicarbazone.

Antifungal Activity

Several semicarbazone and thiosemicarbazone derivatives have also shown promising activity against pathogenic fungi, including yeasts like Candida and Cryptococcus species.[8]

Table 2: Minimum Inhibitory Concentration (MIC) of Semicarbazone Derivatives against Fungal Strains

| Compound/Derivative | Fungal Strain | MIC (µg/mL) | MIC (µmol/mL) | Reference |

| Lapachol Semicarbazone | C. gattii | - | 0.20 | [8][9] |

| Lapachol Thiosemicarbazone | C. gattii | - | 0.10 | [8][9] |

| Lapachol Thiosemicarbazone | P. brasiliensis (11 isolates) | - | 0.01 - 0.10 | [8][9] |

| Paracetamol-TSC T70 | C. albicans | 31.3 | - | [7] |

| Paracetamol-TSC Cu(II) Complex T72 | C. albicans | 15.6 | - | [7] |

| Paracetamol-TSC Cu(II) Complex T74 | C. albicans | 31.3 | - | [7] |

Note: TSC refers to Thiosemicarbazone.

Experimental Protocols for Antimicrobial Screening

Standardized and reproducible methods are essential for evaluating the antimicrobial potential of new compounds. The broth microdilution method is a widely accepted technique for determining the MIC of novel agents.[5][11]

Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[5][12]

Materials:

-

Synthesized semicarbazone compounds

-

Test microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[5]

-

Sterile 96-well microtiter plates[5]

-

Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Suitable solvent (e.g., Dimethyl Sulfoxide - DMSO)

-

Spectrophotometer or turbidity meter

-

Incubator (35 ± 2°C)[5]

Procedure:

-

Preparation of Compound Stock Solutions: Dissolve the semicarbazone derivatives in a suitable solvent like DMSO to a high concentration (e.g., 10 mg/mL).[5] Subsequent dilutions are made in the broth medium.

-

Preparation of Microbial Inoculum:

-

From a fresh overnight culture on an appropriate agar (B569324) plate, select 3-5 isolated colonies of the test microorganism.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL for bacteria.[13]

-

Dilute this standardized suspension in the broth medium to achieve the final required inoculum density for the assay (typically ~5 × 10⁵ CFU/mL).

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the semicarbazone stock solution (at twice the highest desired final concentration) to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.[5]

-

This creates a gradient of decreasing compound concentrations across the wells.

-

-

Inoculation:

-

Incubation: Incubate the plate at 35 ± 2°C for 18-24 hours for bacteria or 24-48 hours for fungi.[5]

-

Reading Results: The MIC is determined as the lowest concentration of the semicarbazone derivative at which there is no visible growth (i.e., the well is clear) compared to the positive control well.

Caption: Experimental workflow for the Broth Microdilution MIC assay.

Conclusion and Future Outlook

Semicarbazone derivatives represent a promising and versatile class of compounds with demonstrable antibacterial and antifungal activities. Their straightforward synthesis allows for extensive structural modification to optimize potency and selectivity. The data indicate that these compounds can inhibit the growth of both bacteria and fungi at low concentrations, warranting further investigation. Future research should focus on elucidating more precise mechanisms of action, exploring structure-activity relationships through the synthesis of larger compound libraries, and evaluating the in vivo efficacy and toxicological profiles of the most potent derivatives. The development of semicarbazone-based antimicrobial agents could provide a valuable new tool in the ongoing battle against infectious diseases.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. pnrjournal.com [pnrjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Antibacterial Activity of Novel Hydroxy Semicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. The antimicrobial activity of lapachol and its thiosemicarbazone and semicarbazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. apec.org [apec.org]

Methodological & Application

Application Note: HPLC Analysis of 2-Nitrobenzaldehyde Semicarbazone

Introduction

2-Nitrobenzaldehyde (B1664092) semicarbazone is a derivative of 2-nitrobenzaldehyde and finds application as an analytical standard, particularly in the monitoring of nitrofuran antibiotic residues in food products of animal origin.[1] Accurate and reliable quantification of this compound is crucial for food safety and regulatory compliance. High-Performance Liquid Chromatography (HPLC) with UV detection offers a robust and widely accessible method for the analysis of 2-Nitrobenzaldehyde semicarbazone. This application note provides a detailed protocol for the isocratic reversed-phase HPLC method for its determination.

Principle

The method employs a reversed-phase C18 column to separate this compound from potential interfering substances. A mobile phase consisting of a mixture of acetonitrile (B52724) and water allows for the elution of the analyte.[2][3][4] Detection is performed using a UV-Vis detector set at a wavelength where the analyte exhibits significant absorbance, ensuring high sensitivity.[5][6] Quantification is achieved by comparing the peak area of the analyte in a sample to that of a known standard.

Experimental Protocols

1. Instrumentation and Materials

-

HPLC system with a quaternary or binary pump, a UV-Vis detector, a column oven, and an autosampler.

-

C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Data acquisition and processing software.

-

Analytical balance.

-

Volumetric flasks, pipettes, and other standard laboratory glassware.

-

Syringe filters (0.45 µm).[7]

-

HPLC-grade acetonitrile.[8]

-

HPLC-grade water.[9]

-

This compound analytical standard.[1]

2. Preparation of Mobile Phase

-

Prepare the mobile phase by mixing HPLC-grade acetonitrile and HPLC-grade water in a ratio of 60:40 (v/v).

-

Degas the mobile phase using a suitable method such as sonication or vacuum filtration to prevent bubble formation in the HPLC system.[8]

3. Preparation of Standard Solutions

-

Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound and transfer it to a 100 mL volumetric flask. Dissolve the compound in a small amount of acetonitrile and then dilute to the mark with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 20 µg/mL by diluting the stock standard solution with the mobile phase. These solutions will be used to construct a calibration curve.

4. Sample Preparation

-

The sample preparation will depend on the matrix. For a simple solution, dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.[10][11]

-

For more complex matrices, a sample extraction and clean-up procedure such as solid-phase extraction (SPE) may be necessary.[11][12]

-

Filter all sample solutions through a 0.45 µm syringe filter prior to injection to remove any particulate matter and protect the HPLC column.[7]

5. HPLC Analysis

-

Set up the HPLC system with the parameters outlined in Table 1.

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject the standard solutions, followed by the sample solutions.

-

Record the chromatograms and integrate the peak areas.

6. Data Analysis

-

Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.

-

Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Quantitative Data

Table 1: HPLC Method Parameters

| Parameter | Value |

| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water (60:40, v/v)[2][13] |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 285 nm[5][13] |

| Run Time | 10 minutes |

Table 2: Method Validation Parameters (Hypothetical Data)

| Parameter | Result |

| Retention Time | ~ 5.2 min |

| Linearity Range | 1 - 20 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Visualizations

Caption: Workflow for the HPLC analysis of this compound.

References

- 1. This compound VETRANAL , analytical standard 16004-43-6 [sigmaaldrich.com]

- 2. Separation of 2-Nitrobenzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. welch-us.com [welch-us.com]

- 4. mastelf.com [mastelf.com]

- 5. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 6. researchgate.net [researchgate.net]

- 7. s-und-s.pl [s-und-s.pl]

- 8. youtube.com [youtube.com]

- 9. shimadzu.com [shimadzu.com]

- 10. greyhoundchrom.com [greyhoundchrom.com]